N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide
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Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H30FN3O5 and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications
1. Radiolabeling and PET Imaging
[(18)F]p-MPPF, a closely related compound, has been extensively studied for its application in positron emission tomography (PET) imaging to explore the serotonergic neurotransmission system. This radiolabeled antagonist is utilized in studying 5-HT(1A) receptors, offering insights into the chemistry, radiochemistry, animal data (including rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism. Such studies provide a foundation for understanding serotonergic neurotransmission in various physiological and pathological states (Plenevaux et al., 2000).
2. Antipsychotic Potential
Research into conformationally constrained butyrophenones, which share structural motifs with the specified compound, has revealed potential antipsychotic properties. These studies have evaluated the affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, providing a basis for the development of novel antipsychotic drugs with reduced risk of inducing extrapyramidal side effects (Raviña et al., 2000).
3. Development of Novel Derivatives for Neurological Disorders
Studies on novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, illustrate the compound's relevance in synthesizing new molecules with potential antidepressant and antianxiety activities. This research exemplifies the compound's utility in developing treatments for neurological disorders, highlighting its significance in medicinal chemistry (Kumar et al., 2017).
4. Exploration of Dopamine Receptor Ligands
The investigation into structure-affinity relationships for dopamine receptor ligands reveals the compound's application in identifying features leading to D(3) receptor affinity. Such studies have pinpointed modifications that enhance the binding affinity for D(3) receptors, offering pathways to develop high-affinity ligands with potential diagnostic and therapeutic applications (Leopoldo et al., 2002).
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O5/c1-32-23-15-18(16-24(33-2)25(23)34-3)26(31)28-17-21(22-9-6-14-35-22)30-12-10-29(11-13-30)20-8-5-4-7-19(20)27/h4-9,14-16,21H,10-13,17H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBLFIKWJKCKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.